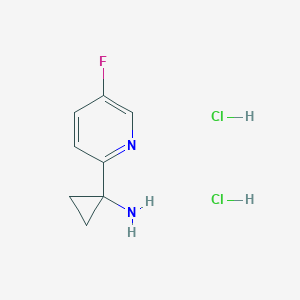
1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C8H9FN22HCl It is a derivative of cyclopropanamine, where the cyclopropane ring is substituted with a 5-fluoropyridin-2-yl group
Méthodes De Préparation
The synthesis of 1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.
Substitution Reaction: The cyclopropane ring is then substituted with a 5-fluoropyridin-2-yl group. This can be done using a nucleophilic substitution reaction where the nucleophile is the 5-fluoropyridin-2-yl group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridinyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluoropyridinyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:
1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride:
1-(5-Methylpyridin-2-yl)cyclopropanamine dihydrochloride: Substitution with a methyl group, affecting the compound’s steric and electronic properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions.
Propriétés
IUPAC Name |
1-(5-fluoropyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEOEOBSMWGUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2482594.png)
![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide](/img/structure/B2482598.png)
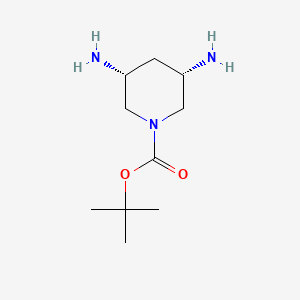
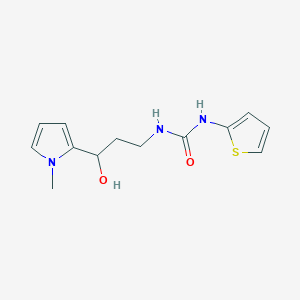
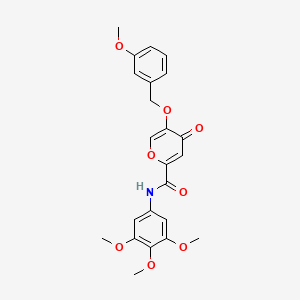
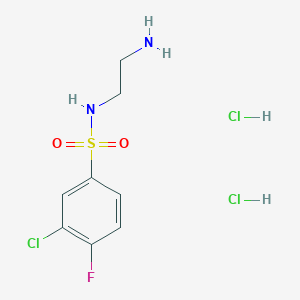
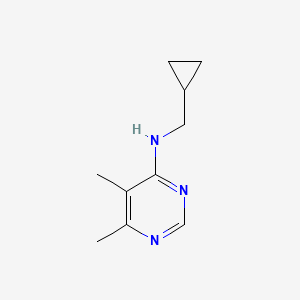
![ethyl 4-((4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2482609.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482610.png)
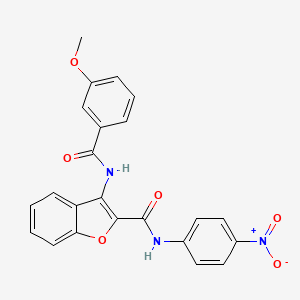
![N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2482613.png)
![N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2482614.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2482615.png)

